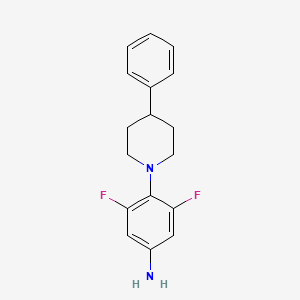![molecular formula C15H16FN B8162852 3-Fluoro-3'-isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B8162852.png)
3-Fluoro-3'-isopropyl-[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3’-isopropyl-[1,1’-biphenyl]-4-amine is a biphenyl derivative characterized by the presence of a fluorine atom at the 3-position, an isopropyl group at the 3’-position, and an amine group at the 4-position. Biphenyl derivatives are widely recognized for their diverse applications in medicinal chemistry, organic synthesis, and material science due to their unique structural properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-isopropyl-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . For instance, 2-iodo-4-nitrofluorobenzene can be coupled with an isopropyl-substituted boronic acid to form the desired biphenyl structure .
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yields. The reaction is typically carried out in an organic solvent such as dioxane, with a palladium catalyst and a phosphine ligand . The reaction mixture is refluxed to ensure complete conversion of the starting materials to the desired product.
化学反応の分析
Types of Reactions
3-Fluoro-3’-isopropyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are used, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the aromatic rings, while nucleophilic substitution can lead to the formation of amides, ethers, and other derivatives .
科学的研究の応用
3-Fluoro-3’-isopropyl-[1,1’-biphenyl]-4-amine has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Biphenyl derivatives are employed in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
作用機序
The mechanism of action of 3-Fluoro-3’-isopropyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
3-Fluoro-4-aminobiphenyl: Lacks the isopropyl group, which may affect its reactivity and biological activity.
3-Isopropyl-4-aminobiphenyl: Lacks the fluorine atom, which may influence its lipophilicity and interaction with biological targets.
4-Fluoro-3’-isopropylbiphenyl: Lacks the amine group, which is crucial for forming hydrogen bonds with biological molecules.
Uniqueness
3-Fluoro-3’-isopropyl-[1,1’-biphenyl]-4-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity, while the amine group allows for hydrogen bonding interactions. The isopropyl group further modifies its steric and electronic properties, making it a versatile compound for various applications .
特性
IUPAC Name |
2-fluoro-4-(3-propan-2-ylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-10(2)11-4-3-5-12(8-11)13-6-7-15(17)14(16)9-13/h3-10H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCWPSXCRLQIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC(=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol](/img/structure/B8162777.png)



![[2-(3-Isopropylphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162815.png)
![[2-(4-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162821.png)







